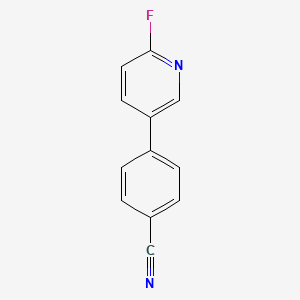

4-(6-Fluoro-3-pyridinyl)benzonitrile

Description

4-(6-Fluoro-3-pyridinyl)benzonitrile is an organic compound with the molecular formula C12H7FN2 It is a derivative of benzonitrile, where the benzene ring is substituted with a 6-fluoro-3-pyridinyl group

Properties

IUPAC Name |

4-(6-fluoropyridin-3-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2/c13-12-6-5-11(8-15-12)10-3-1-9(7-14)2-4-10/h1-6,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALMMRTVGPFXAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CN=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630744 | |

| Record name | 4-(6-Fluoropyridin-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832735-44-1 | |

| Record name | 4-(6-Fluoropyridin-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Fluoro-3-pyridinyl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with 6-fluoro-3-pyridinecarboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond, followed by dehydration to yield the nitrile compound. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(6-Fluoro-3-pyridinyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(6-fluoro-3-pyridinyl)benzoic acid.

Reduction: Formation of 4-(6-fluoro-3-pyridinyl)benzylamine.

Substitution: Formation of various substituted pyridinylbenzonitriles depending on the nucleophile used.

Scientific Research Applications

4-(6-Fluoro-3-pyridinyl)benzonitrile has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 4-(6-Fluoro-3-pyridinyl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electron-withdrawing properties, which can influence the overall molecular interactions.

Comparison with Similar Compounds

Similar Compounds

4-(3-Pyridinyl)benzonitrile: Lacks the fluorine atom, which may result in different electronic properties and reactivity.

4-(6-Chloro-3-pyridinyl)benzonitrile: Substitution of fluorine with chlorine can lead to variations in chemical behavior and biological activity.

4-(6-Methyl-3-pyridinyl)benzonitrile: The presence of a methyl group instead of fluorine can affect the compound’s steric and electronic characteristics.

Uniqueness

4-(6-Fluoro-3-pyridinyl)benzonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and can enhance the compound’s stability and reactivity. This makes it particularly valuable in applications where specific molecular interactions are crucial, such as in drug design and materials science.

Biological Activity

4-(6-Fluoro-3-pyridinyl)benzonitrile, with the CAS number 832735-44-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a benzonitrile core substituted with a 6-fluoro-3-pyridinyl group. Its molecular formula is C12H8FN, and it has a molecular weight of approximately 201.2 g/mol. The presence of fluorine enhances the lipophilicity and biological activity of the compound, making it a candidate for further pharmacological studies.

Research indicates that this compound acts primarily as a tyrosine kinase inhibitor , specifically targeting the FLT3 receptor, which is implicated in various hematological malignancies such as acute myeloid leukemia (AML). Inhibition of FLT3 can lead to reduced proliferation of cancer cells harboring FLT3 mutations.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against FLT3 with IC50 values in the low micromolar range. For instance, a study reported an IC50 value of approximately 0.480 μM for FLT3 inhibition, indicating potent activity against this target .

Case Studies

- Acute Myeloid Leukemia (AML) Treatment : In a preclinical study involving AML cell lines, treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis in FLT3-ITD mutant cells. The study highlighted that the compound's efficacy was maintained even in cells exhibiting resistance to other FLT3 inhibitors .

- Combination Therapy : A combination therapy approach using this compound alongside established chemotherapeutic agents showed enhanced anti-cancer effects compared to monotherapy. This suggests potential for synergistic effects in clinical applications .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by moderate oral bioavailability and a half-life suitable for once-daily dosing regimens. Studies indicate that the compound undergoes hepatic metabolism primarily through cytochrome P450 enzymes, which is crucial for understanding its drug-drug interaction potential.

Safety Profile

Preliminary safety assessments indicate that this compound has a favorable safety profile with minimal toxicity at therapeutic doses. However, ongoing studies are necessary to fully elucidate its long-term safety and potential side effects.

Comparison with Similar Compounds

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 0.480 | FLT3 Tyrosine Kinase Inhibitor |

| Quizartinib | 0.039 | FLT3 Tyrosine Kinase Inhibitor |

| Crenolanib | 0.100 | FLT3 Tyrosine Kinase Inhibitor |

The table above compares the potency of this compound with other known FLT3 inhibitors, highlighting its competitive efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.